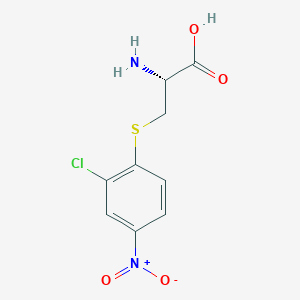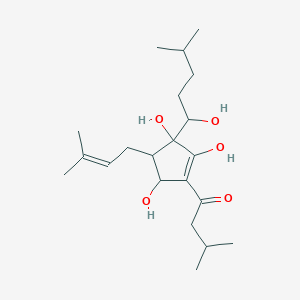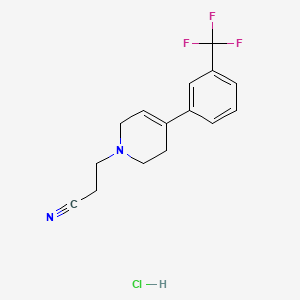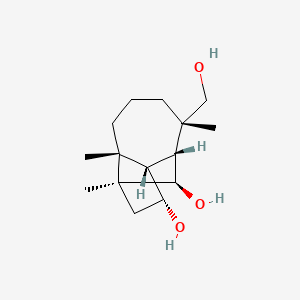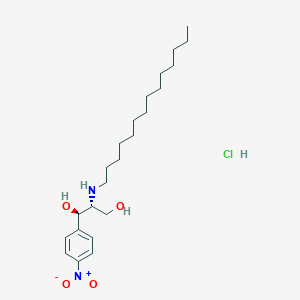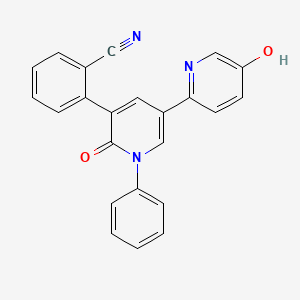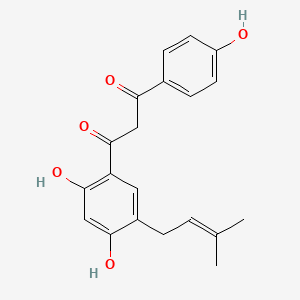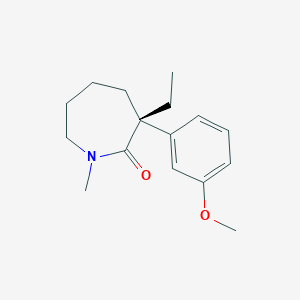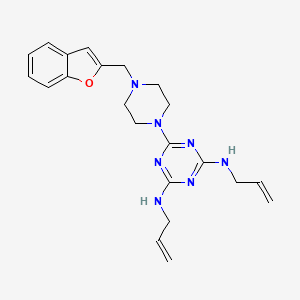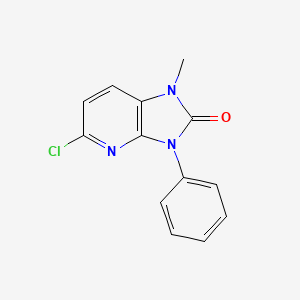
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5640138 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of BRN 5640138 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor compounds under controlled temperatures and pressures to yield the desired product. Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
BRN 5640138 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
BRN 5640138 has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, it is being investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. Industrially, it is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of BRN 5640138 involves its interaction with specific molecular targets, leading to changes in biochemical pathways. It can bind to enzymes or receptors, altering their activity and resulting in various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
BRN 5640138 is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include those with analogous functional groups or similar molecular frameworks. BRN 5640138 often exhibits distinct properties that make it more suitable for certain applications. For example, its stability under specific conditions may be superior to that of related compounds, making it a preferred choice in certain industrial processes.
Conclusion
BRN 5640138 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Properties
CAS No. |
93587-49-6 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl (10E)-11-cyano-10-(dimethylaminomethylidene)-4-oxo-8,9-dihydro-7H-pyrimido[1,2-b]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-19(25)15-9-21-17-14(8-20)16-12(10-22(2)3)6-5-7-13(16)11-23(17)18(15)24/h9-11H,4-7H2,1-3H3/b12-10+ |
InChI Key |
CQCJCCKEXOWXGI-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C2C(=C\3C(=CN2C1=O)CCC/C3=C\N(C)C)C#N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C3C(=CN2C1=O)CCCC3=CN(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


